Absence of High-Strength Comparator-Based Quantitative Evidence — Critical Procurement Caveat
An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 has identified NO published head-to-head comparative study, quantitative biochemical assay, or in vivo PK/PD dataset for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5) against a named structural analog. The compound appears exclusively in vendor catalogs and chemical sourcing databases. A structurally related comparator, Antitubercular agent-12 (N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide; CAS 905677-04-5), has published anti-TB MIC data (1.439 μg/mL against M. tuberculosis) and cytotoxicity data (CC50: 57.34 μg/mL in Vero cells) , but no direct comparative data link the 2,4-dimethoxyphenyl analog to this benchmark. The PubChem BioAssay record for CID 155735 (assigned to this compound) reports antiproliferative activity against HeLa cells with at least one active result ≤ 1 µM, but provides no comparator data, no mechanistic target identification, and no selectivity profile [1]. Consequently, ALL differentiation claims for this compound are currently limited to Class-level inference based on the general behavior of nitrofuran-oxadiazole hybrids.
| Evidence Dimension | In vitro antitubercular potency (MIC) |
|---|---|
| Target Compound Data | No published MIC data against M. tuberculosis or any bacterial strain. |
| Comparator Or Baseline | N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 905677-04-5): MIC = 1.439 μg/mL; CC50 = 57.34 μg/mL. |
| Quantified Difference | Not calculable; target compound lacks primary activity data. |
| Conditions | M. tuberculosis H37Rv (comparator data); HeLa cell antiproliferative assay (target compound PubChem entry). |
Why This Matters
A procurement decision based on the 2,4-dimethoxyphenyl analog cannot currently be justified by any quantitative superiority over cheaper or better-characterized analogs; users must generate primary data to establish value, making this compound suitable only for de novo SAR exploration where the 2,4-dimethoxy substitution is the specific variable under investigation.
- [1] PubChem BioAssay Summary. Antiproliferative activity against human HeLa cells. NCBI. https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 (accessed 2026-05-09). View Source
